
4-Fluoro-3-méthylthiophénol
Vue d'ensemble
Description
4-Fluoro-3-methylthiophenol is an organofluorine compound with the molecular formula C7H7FS and a molecular weight of 142.19 g/mol It is a derivative of thiophenol, where the hydrogen atom at the para position is replaced by a fluorine atom and the hydrogen atom at the meta position is replaced by a methyl group
Applications De Recherche Scientifique
4-Fluoro-3-methylthiophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mécanisme D'action
Target of Action
It’s worth noting that thiophenols, such as 4-methylthiophenol, are important molecules in biological systems and are also important intermediates in the synthesis of organic substances .
Mode of Action
For instance, they have been applied to the synthesis of dyes, pharmaceuticals, pesticides, etc .
Result of Action
Thiophenols such as 4-methylthiophenol are known to be highly toxic corrosive substances and highly toxic pollutants .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Fluoro-3-methylthiophenol. For instance, thiophenols are known to be harmful to the environment, and their presence in the environment can be detected using various methods .
Analyse Biochimique
Biochemical Properties
4-Fluoro-3-methylthiophenol plays a significant role in biochemical reactions due to its unique structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further interact with other cellular components .
Cellular Effects
The effects of 4-Fluoro-3-methylthiophenol on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases involved in cell signaling pathways, leading to altered gene expression patterns . Additionally, 4-Fluoro-3-methylthiophenol can impact cellular metabolism by inhibiting or activating specific metabolic enzymes .
Molecular Mechanism
At the molecular level, 4-Fluoro-3-methylthiophenol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain proteases by binding to their active sites . This binding interaction can result in changes in gene expression, as the inhibition of proteases can affect the degradation of regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 4-Fluoro-3-methylthiophenol change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Fluoro-3-methylthiophenol is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities . Long-term exposure to 4-Fluoro-3-methylthiophenol in in vitro and in vivo studies has shown that it can cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Fluoro-3-methylthiophenol vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For example, studies in rodents have shown that high doses of 4-Fluoro-3-methylthiophenol can lead to liver toxicity, characterized by elevated liver enzymes and histopathological changes . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
4-Fluoro-3-methylthiophenol is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation to form reactive intermediates . These intermediates can further undergo conjugation reactions with glutathione or other cellular nucleophiles, leading to the formation of more water-soluble metabolites that can be excreted from the body . The compound’s involvement in these metabolic pathways can affect metabolic flux and metabolite levels within cells .
Transport and Distribution
The transport and distribution of 4-Fluoro-3-methylthiophenol within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been shown to interact with organic anion transporters, which facilitate its uptake into cells . Once inside the cells, 4-Fluoro-3-methylthiophenol can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 4-Fluoro-3-methylthiophenol is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize to the mitochondria, where it can affect mitochondrial function and energy production . Additionally, the compound’s localization to the endoplasmic reticulum can influence protein folding and secretion processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-Fluoro-3-methylthiophenol involves the reduction of 4-fluorobenzenesulfonyl chloride with sodium hydrogen sulfite solution to form sodium 4-fluorobenzenesulfinate. This intermediate is then reduced with sulfur dioxide to produce 4,4’-difluorodiphenyl disulfide, which is subsequently reacted with sodium borohydride in a water-miscible inert organic solvent to yield 4-Fluoro-3-methylthiophenol .
Industrial Production Methods
Industrial production of 4-Fluoro-3-methylthiophenol typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-3-methylthiophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert it to thiols or sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and sulfoxides.
Reduction: Thiols and sulfides.
Substitution: Various substituted thiophenols depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorothiophenol: Similar structure but lacks the methyl group.
3-Methylthiophenol: Similar structure but lacks the fluorine atom.
Thiophenol: The parent compound without any substituents.
Uniqueness
4-Fluoro-3-methylthiophenol is unique due to the presence of both fluorine and methyl substituents, which confer distinct chemical and physical properties. The fluorine atom increases the compound’s reactivity and stability, while the methyl group enhances its hydrophobicity and interaction with biological targets .
Propriétés
IUPAC Name |
4-fluoro-3-methylbenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FS/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYZIRGRLJSWNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374622 | |
| Record name | 4-Fluoro-3-methylthiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845790-87-6 | |
| Record name | 4-Fluoro-3-methylthiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-3-methylbenzene-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


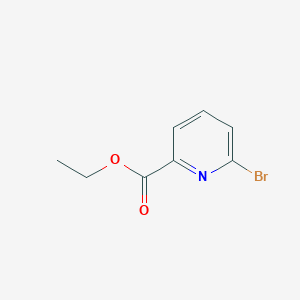
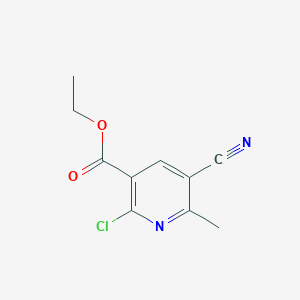


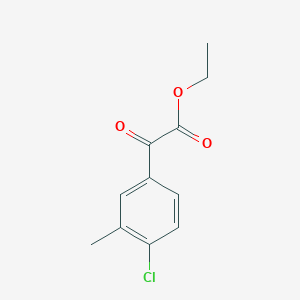
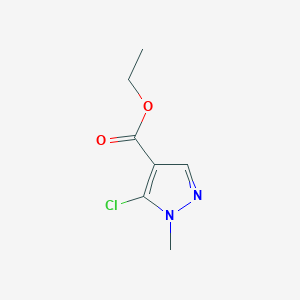
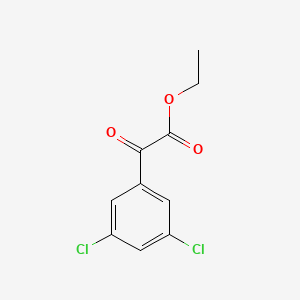

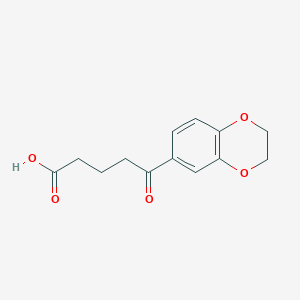

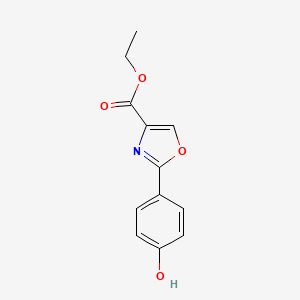

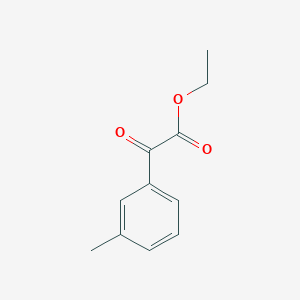
![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate](/img/structure/B1302099.png)
